molecular formula C9H8O2 B12873692 (R)-3-Methylisobenzofuran-1(3H)-one

(R)-3-Methylisobenzofuran-1(3H)-one

Cat. No.: B12873692
M. Wt: 148.16 g/mol
InChI Key: XJVDIMLQFRPIMP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of heterocyclic compounds It features a five-membered ring with one oxygen atom and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting with trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . Another method involves the use of diphenyl malonate and ®-epichlorohydrin as starting materials .

Industrial Production Methods

Industrial production of ®-3-Methylisobenzofuran-1(3H)-one typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-3-Methylisobenzofuran-1(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methylisobenzofuran-1(3H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the third carbon. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(3R)-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3/t6-/m1/s1

InChI Key

XJVDIMLQFRPIMP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.